molecular formula C15H16FN3O2 B4565930 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine

1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine

Cat. No.: B4565930
M. Wt: 289.30 g/mol
InChI Key: WRKITBBZERUWFN-UHFFFAOYSA-N
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Description

1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12265492 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds involving elements similar to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine". For instance, the synthesis of fused polycyclic nitrogen-containing heterocycles has been explored, where condensation processes involving 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with fluoro-substituted morpholino and piperazino derivatives lead to the creation of thiazolo[3,4-a]quinoxalines, showcasing the versatility and potential chemical applications of similar frameworks (Mamedov et al., 2009). Similarly, the development of electrospray-active derivatization reagents for hydroxysteroids shows the utility of methylpiperazine derivatives in enhancing detection sensitivities in mass spectrometric analyses, underlining the compound's utility in analytical chemistry (Nishio et al., 2007).

Antimicrobial and Antitumor Activity

Compounds related to "this compound" have been evaluated for their biological activities. Notably, certain derivatives have been synthesized and tested for their anticancer properties and carbonic anhydrase inhibitory effects, indicating potential in the development of therapeutic agents (Tuğrak et al., 2019). Furthermore, research into the regio- and stereoselectivity of 1,3-dipolar cycloaddition reactions has led to the creation of novel isoxazolidines with significant antimicrobial activity, suggesting the compound's applicability in drug development and microbial resistance studies (AL Adhreai et al., 2022).

Chemical Modifications and Reactions

The versatility of compounds structurally related to "this compound" extends to their chemical reactivity and modification potential. Studies on the electrochemical fluorination of ethylpiperazine and piperazinyl substituted carboxylic acid methyl esters reveal insights into the generation of perfluorinated compounds, demonstrating the chemical's utility in synthesizing fluorinated derivatives with potential pharmacological activities (Abe et al., 2001).

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-18-6-8-19(9-7-18)15(20)14-10-13(17-21-14)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKITBBZERUWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine
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1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.